Tyrosinase-IN-8

Description

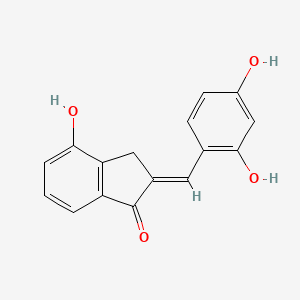

Structure

3D Structure

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

(2E)-2-[(2,4-dihydroxyphenyl)methylidene]-4-hydroxy-3H-inden-1-one |

InChI |

InChI=1S/C16H12O4/c17-11-5-4-9(15(19)8-11)6-10-7-13-12(16(10)20)2-1-3-14(13)18/h1-6,8,17-19H,7H2/b10-6+ |

InChI Key |

JXTXSXXNWUNVNR-UXBLZVDNSA-N |

Isomeric SMILES |

C1/C(=C\C2=C(C=C(C=C2)O)O)/C(=O)C3=C1C(=CC=C3)O |

Canonical SMILES |

C1C(=CC2=C(C=C(C=C2)O)O)C(=O)C3=C1C(=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Tyrosinase-IN-8: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-8 is a novel and potent inhibitor of human tyrosinase, the key enzyme responsible for melanin biosynthesis. As a member of the resorcinol-based hemiindigoid class of compounds, its mechanism of action is centered on the direct inhibition of tyrosinase activity, leading to a reduction in melanin production. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, supported by available quantitative data, representative experimental protocols, and diagrams of the relevant biological pathways. The information presented herein is intended to support further research and development of this promising compound for applications in dermatology and cosmetology.

Introduction to Tyrosinase and Melanogenesis

Melanogenesis, the process of melanin synthesis, is a critical physiological pathway in humans, responsible for the pigmentation of the skin, hair, and eyes. The primary enzyme regulating this process is tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase.[1] Tyrosinase catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin.[1] Dysregulation of melanogenesis can lead to hyperpigmentary disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-depigmenting agents.

This compound has emerged as a potent inhibitor of human tyrosinase (hsTYR), identified from a series of resorcinol-based hemiindigoid derivatives.[2] These derivatives were developed as true inhibitors of the human form of the enzyme, addressing the need for compounds with better efficacy and safety profiles than traditional agents like hydroquinone and kojic acid.[2]

Core Mechanism of Action of this compound

The inhibitory activity of this compound is attributed to its resorcinol moiety. Resorcinol-based compounds are a well-established class of tyrosinase inhibitors, and their mechanism of action is believed to involve direct interaction with the active site of the enzyme.[3] The active site of tyrosinase contains a dicopper center, which is essential for its catalytic activity.[1] The resorcinol structure can chelate the copper ions in the active site, thereby inactivating the enzyme.

The proposed mechanism involves the following key steps:

-

Binding to the Active Site: this compound enters the active site of the tyrosinase enzyme.

-

Copper Chelation: The hydroxyl groups of the resorcinol moiety coordinate with the two copper ions (CuA and CuB) at the heart of the active site.

-

Enzyme Inactivation: This binding event prevents the natural substrate, L-tyrosine, from accessing the active site and being oxidized, thus inhibiting the catalytic activity of the enzyme.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays. The following table summarizes the available data for this compound and provides a comparison with the standard tyrosinase inhibitor, kojic acid.

| Compound | Assay | Target | IC50 | Reference |

| This compound | Enzyme Inhibition | Human Tyrosinase | 1.6 µM | [4] (citing Roulier et al., 2023) |

| Kojic Acid | Enzyme Inhibition | Mushroom Tyrosinase | 10-300 µM (range) | [5] |

Experimental Protocols

The evaluation of tyrosinase inhibitors typically involves a combination of in vitro enzyme assays and cell-based models of melanogenesis. The following are representative protocols for these key experiments.

In Vitro Tyrosinase Inhibition Assay (L-DOPA Oxidase Activity)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, catalyzed by tyrosinase.

Materials:

-

Mushroom tyrosinase (or recombinant human tyrosinase)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound at various concentrations (or positive control)

-

Tyrosinase solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set duration (e.g., 20 minutes) to monitor the formation of dopachrome.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Melanogenesis Assay

This assay assesses the effect of a compound on melanin production in a relevant cell line, such as human melanoma cells (e.g., MNT-1).

Materials:

-

Human melanoma cell line (e.g., MNT-1)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Kojic acid (positive control)

-

Lysis buffer (e.g., containing NaOH)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed the melanoma cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 48-72 hours).

-

After the treatment period, wash the cells with PBS and lyse them with the lysis buffer.

-

Measure the absorbance of the cell lysates at a wavelength of 405 nm or 475 nm to quantify the melanin content.

-

In parallel, perform a cell viability assay (e.g., MTT or PrestoBlue) to assess the cytotoxicity of the compound.

-

The melanin content is normalized to the cell viability to determine the specific inhibitory effect on melanogenesis.

Signaling Pathways in Melanogenesis

This compound exerts its effect by directly inhibiting the tyrosinase enzyme. This enzyme is a central component of the complex signaling pathways that regulate melanogenesis. A key upstream regulator is the cAMP (cyclic adenosine monophosphate) pathway.

-

Stimulation: External stimuli, such as UV radiation, lead to the production of α-melanocyte-stimulating hormone (α-MSH).

-

Receptor Binding: α-MSH binds to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.

-

cAMP Production: This binding activates adenylyl cyclase, which increases the intracellular levels of cAMP.

-

PKA Activation: cAMP activates protein kinase A (PKA).

-

CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).

-

MITF Expression: Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF).

-

Tyrosinase Gene Transcription: MITF is a master regulator of melanocyte function and stimulates the transcription of the tyrosinase gene (TYR), leading to increased synthesis of the tyrosinase enzyme.

By directly inhibiting the activity of the tyrosinase enzyme, this compound effectively blocks the final and crucial step in this signaling cascade, regardless of the upstream stimuli.

Conclusion

This compound is a highly potent, resorcinol-based inhibitor of human tyrosinase. Its mechanism of action is predicated on the direct chelation of the copper ions within the enzyme's active site, leading to a significant reduction in melanin synthesis. The available quantitative data underscores its potential as a next-generation skin-depigmenting agent. Further investigation, as detailed in the primary literature by Roulier et al. (2023), will be crucial in fully elucidating its pharmacological profile and advancing its development for therapeutic and cosmetic applications. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of this promising molecule.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. Resorcinol-based hemiindigoid derivatives as human tyrosinase inhibitors and melanogenesis suppressors in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tyrosinase-IN-8 structure and synthesis

An In-depth Technical Guide to a Potent Tyrosinase Inhibitor: Compound 8, a Furan-Chalcone Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potent tyrosinase inhibitor, referred to as Compound 8 in the scientific literature. This molecule, a member of the furan-chalcone class, has demonstrated significant inhibitory activity against both the monophenolase and diphenolase functions of mushroom tyrosinase. This document details its chemical structure, synthesis, biological activity, and the experimental protocols for its evaluation.

Chemical Structure and Properties

Compound 8 is chemically identified as a derivative of (E)-1-(furan-2-yl)prop-2-en-1-one with a 2,4-dihydroxy substituted benzylidene group. Chalcones, in general, are known for their diverse biological activities, and the specific substitutions on the aromatic rings of Compound 8 contribute to its high potency as a tyrosinase inhibitor.[1][2][3]

Synthesis of Compound 8

The synthesis of Compound 8 and its analogues is achieved through a Claisen-Schmidt condensation reaction.[3]

General Synthesis Protocol:

A general method for synthesizing (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives involves the reaction of 2-acetylfuran with an appropriately substituted benzaldehyde.[1] For many derivatives, this condensation is carried out under acidic conditions using a 1-M HCl acetic acid solution.[1] However, for the synthesis of Compound 8, which involves the use of 2,4-dihydroxybenzaldehyde, acidic conditions were found to be unsuitable.[1] While the specific successful reaction conditions for Compound 8 are not detailed in the provided search results, a base-catalyzed Claisen-Schmidt condensation is a common alternative for chalcone synthesis.[3]

A plausible synthetic route is as follows:

-

Step 1: 2-acetylfuran is reacted with 2,4-dihydroxybenzaldehyde.

-

Step 2: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol.

-

Step 3: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.

-

Step 4: The resulting product, Compound 8, is then isolated and purified, often through recrystallization.

Quantitative Biological Data

Compound 8 has shown remarkable inhibitory potency against mushroom tyrosinase, significantly surpassing the activity of the well-known inhibitor, kojic acid.[1][4]

| Parameter | Value | Substrate | Reference Compound (Kojic Acid) |

| IC50 (Monophenolase) | 0.0433 µM | L-tyrosine | 19.97 µM |

| IC50 (Diphenolase) | 0.28 µM | L-DOPA | 33.47 µM |

| Inhibition Constant (Ki) | 0.012 µM | L-tyrosine | Not specified |

| Inhibition Constant (Ki) | 0.165 µM | L-DOPA | Not specified |

| Inhibition Type | Mixed | - | Competitive/Mixed |

Table 1: Summary of the in vitro inhibitory activity of Compound 8 against mushroom tyrosinase.[1][4]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

The inhibitory effect of Compound 8 on mushroom tyrosinase activity is evaluated spectrophotometrically by monitoring the formation of dopachrome from either L-tyrosine (monophenolase activity) or L-DOPA (diphenolase activity).[1]

Materials:

-

Mushroom tyrosinase

-

L-tyrosine

-

L-DOPA

-

Phosphate buffer

-

Test compound (Compound 8)

-

Kojic acid (positive control)

-

96-well microplate reader

Protocol for Monophenolase Activity:

-

Prepare solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the test compound at various concentrations.

-

Add mushroom tyrosinase solution to each well.

-

Incubate the plate for a specific duration to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding L-tyrosine solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (typically around 475-490 nm) at regular intervals.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Diphenolase Activity:

The protocol is similar to the monophenolase assay, with the key difference being the use of L-DOPA as the substrate instead of L-tyrosine.[1]

Cellular Tyrosinase Activity and Melanin Content Assay

The effect of Compound 8 on cellular melanogenesis is assessed using B16F10 melanoma cells.[4]

Materials:

-

B16F10 melanoma cells

-

Cell culture medium and supplements

-

α-melanocyte-stimulating hormone (α-MSH) and 1-methyl-3-isobutylxanthine (IBMX) to stimulate melanogenesis

-

Test compound (Compound 8)

-

Lysis buffer

-

Protein assay kit

-

NaOH solution

Protocol:

-

Culture B16F10 cells in appropriate conditions.

-

Treat the cells with various concentrations of Compound 8 for a specified period.

-

Induce melanogenesis by adding α-MSH and IBMX to the culture medium.

-

After incubation, harvest the cells and lyse them to measure cellular tyrosinase activity (using a similar principle as the mushroom tyrosinase assay) and total protein content.

-

To measure melanin content, dissolve the cell pellet in NaOH solution and measure the absorbance at a specific wavelength (e.g., 405 nm).

-

Normalize the tyrosinase activity and melanin content to the total protein concentration.

Visualizations

Synthesis Workflow of Compound 8

Caption: Synthesis of Compound 8 via Claisen-Schmidt condensation.

Melanogenesis Signaling Pathway and Inhibition

Caption: Inhibition of the melanogenesis pathway by Compound 8.

References

- 1. (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Development of Tyrosinase-IN-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and biological evaluation of Tyrosinase-IN-8, a potent inhibitor of human tyrosinase. This compound, also identified as compound 23 in the foundational study by Roulier et al., emerged from a series of resorcinol-based hemiindigoid derivatives designed to suppress melanogenesis.[1] This document details the quantitative inhibitory and cytotoxic data, outlines the key experimental methodologies for its evaluation, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

Tyrosinase is a key copper-containing enzyme that serves as the rate-limiting step in the biosynthesis of melanin.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the development of potent and safe tyrosinase inhibitors is a significant area of research in dermatology and cosmetology. This compound was developed as part of a study focused on creating novel inhibitors of human tyrosinase (hsTYR) with improved efficacy and cellular activity.[1]

Discovery and Development of this compound

This compound is a resorcinol-based hemiindigoid derivative. The design strategy for this class of compounds involved combining key structural elements from previously known potent human tyrosinase inhibitors. A series of derivatives were synthesized and evaluated to identify compounds with strong inhibitory activity against human tyrosinase and the ability to suppress melanin production in human melanoma cells.

Chemical Structure

The precise chemical structure of this compound (compound 23) is (Z)-5-((4-(butylamino)-2-hydroxyphenyl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

Quantitative Data

The biological activity of this compound was quantified through a series of in vitro assays. The key findings are summarized in the table below.

| Parameter | Value | Assay Details |

| Tyrosinase Inhibition IC50 | 1.6 µM | Inhibition of human tyrosinase activity.[1] |

| Cytotoxicity IC50 | 29 µM | In MNT-1 human melanoma cells.[1] |

| Cellular Cytotoxicity CC50 | 91 µM | In MNT-1 human melanoma cells.[1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted in the evaluation of this compound.

Human Tyrosinase (hsTYR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of human tyrosinase.

-

Enzyme and Substrate Preparation : A solution of human tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), is also prepared in the same buffer.[1]

-

Assay Procedure :

-

In a 96-well plate, the test compound (this compound) at various concentrations is pre-incubated with the human tyrosinase solution for a defined period at a specific temperature (e.g., 10 minutes at 25°C).[1]

-

The enzymatic reaction is initiated by adding the L-DOPA solution to each well.

-

The formation of dopachrome, the product of L-DOPA oxidation by tyrosinase, is monitored by measuring the absorbance at 475 nm over time using a microplate reader.[1]

-

-

Data Analysis : The rate of reaction is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Melanin Content Assay in MNT-1 Cells

This assay quantifies the effect of the inhibitor on melanin production in a cellular context.

-

Cell Culture and Treatment : MNT-1 human melanoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in multi-well plates. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 72 hours).[2]

-

Cell Lysis and Melanin Solubilization :

-

Quantification : The melanin content is quantified by measuring the absorbance of the solubilized melanin at a wavelength of 405 nm using a microplate reader.[2]

-

Data Normalization : The melanin content is often normalized to the total protein content of the cell lysate to account for any differences in cell number.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability.

-

Cell Seeding and Treatment : MNT-1 cells are seeded in a 96-well plate and treated with a range of concentrations of this compound for a defined period (e.g., 48 or 72 hours).[2]

-

MTT Addition and Incubation :

-

Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization : A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. The IC50 (or CC50) value, representing the concentration of the compound that reduces cell viability by 50%, is calculated.

Visualizations

Melanogenesis Signaling Pathway

The following diagram illustrates the core signaling pathway leading to melanin synthesis, which is the target of this compound.

Experimental Workflow for this compound Evaluation

The diagram below outlines the general workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound has been identified as a potent inhibitor of human tyrosinase with significant activity in a cellular context. Its discovery and development, rooted in a rational design approach, provide a promising scaffold for the further development of agents for treating hyperpigmentation disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of melanogenesis and drug discovery.

References

Tyrosinase-IN-8 biological activity and function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosinase-IN-8 is a potent, resorcinol-based hemiindigoid inhibitor of human tyrosinase, the key enzyme in melanin biosynthesis. This document provides a comprehensive overview of its biological activity, mechanism of action, and relevant experimental protocols. Quantitative data are presented for clear comparison, and key pathways and workflows are visualized to facilitate understanding. This guide is intended to serve as a technical resource for researchers in dermatology, cosmetology, and oncology who are investigating novel agents for the modulation of pigmentation and the treatment of melanoma.

Introduction to Tyrosinase and Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. The process of melanin synthesis, or melanogenesis, is a complex pathway initiated by the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. These initial steps are both catalyzed by tyrosinase. The resulting dopaquinone is a precursor to the two main types of melanin: the brown-black eumelanin and the red-yellow pheomelanin.

The dysregulation of melanogenesis can lead to hyperpigmentary disorders such as melasma and age spots. Furthermore, as tyrosinase is predominantly expressed in melanocytes, it is a key target in the development of therapies for melanoma. Consequently, the discovery and characterization of potent and specific tyrosinase inhibitors are of significant interest in the fields of medicine and cosmetics.

Biological Activity of this compound

This compound has been identified as a potent inhibitor of human tyrosinase. Its biological activities have been characterized through in vitro enzymatic and cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biological activity.

| Parameter | Value | Assay System | Reference |

| IC50 (Tyrosinase Inhibition) | 1.6 µM | Purified Human Tyrosinase | [1] |

| IC50 (Cytotoxicity) | 29 µM | MNT-1 Human Melanoma Cells | [1] |

| CC50 (Cytotoxicity) | 91 µM | MNT-1 Human Melanoma Cells | [1] |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Mechanism of Action and Signaling Pathways

This compound functions as a direct inhibitor of the tyrosinase enzyme. As a resorcinol-based compound, it is proposed to interact with the binuclear copper center in the active site of tyrosinase, thereby preventing the binding and oxidation of its natural substrate, L-tyrosine.

Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes. This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and pigmentation. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase. This compound acts downstream in this pathway by directly inhibiting the enzymatic activity of tyrosinase.

Melanogenesis Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques for assessing tyrosinase inhibitors.

Human Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human tyrosinase.

Materials:

-

Purified recombinant human tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) substrate solution

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the human tyrosinase solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

-

Immediately measure the absorbance of the wells at 475 nm (for dopachrome formation) in kinetic mode for a set duration (e.g., 30 minutes) at regular intervals.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Melanin Content Assay

This assay quantifies the effect of a test compound on melanin production in a cell-based model, such as MNT-1 human melanoma cells.

Materials:

-

MNT-1 human melanoma cells

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer (e.g., NaOH/DMSO solution)

-

96-well plate for cell culture

-

Microplate reader

Protocol:

-

Seed MNT-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 80°C) to dissolve the melanin.

-

Measure the absorbance of the lysate at a wavelength between 400-490 nm using a microplate reader.

-

The melanin content is normalized to the protein concentration of the cell lysate, which is determined in a parallel set of wells using a standard protein assay (e.g., BCA or Bradford assay).

-

The percentage of melanin inhibition is calculated relative to untreated control cells.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a test compound on cell viability.

Materials:

-

MNT-1 human melanoma cells

-

Cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Protocol:

-

Seed MNT-1 cells in a 96-well plate and allow them to attach.

-

Expose the cells to a range of concentrations of the test compound for the desired duration (e.g., 72 hours).

-

Add the MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

-

The IC50 or CC50 value is calculated from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for screening and characterizing tyrosinase inhibitors and the logical relationship in determining the type of enzyme inhibition.

Tyrosinase Inhibitor Screening Workflow

Workflow for the identification and characterization of tyrosinase inhibitors.

Determination of Inhibition Type

The type of enzyme inhibition can be determined through kinetic studies by varying the concentrations of both the substrate and the inhibitor. The data is often visualized using a Lineweaver-Burk plot.

Logical flow for determining the type of enzyme inhibition.

Conclusion

This compound is a valuable research compound for the study of melanogenesis and the development of novel depigmenting agents. Its potent inhibition of human tyrosinase, coupled with a defined chemical structure, makes it a useful tool for probing the active site of the enzyme and for validating cellular models of pigmentation. Further investigation into its kinetic properties and in vivo efficacy is warranted to fully elucidate its therapeutic and cosmetic potential.

References

In-depth Technical Guide: The Role of Tyrosinase-IN-8 in Melanogenesis Inhibition

Notice to the Reader:

Extensive research has been conducted to provide a comprehensive technical guide on the role of "Tyrosinase-IN-8" in melanogenesis inhibition, as per the user's request. However, the term "this compound" does not correspond to a widely recognized or publicly documented specific inhibitor of the tyrosinase enzyme. Scientific literature and chemical databases do not contain sufficient information to fulfill the detailed requirements of this request, including quantitative data, experimental protocols, and specific signaling pathways associated with this particular compound.

While a single reference was found mentioning an "In8" compound as an acridine derivative with tyrosinase inhibitory activity, this information is insufficient to construct an in-depth technical guide. The available data lacks the necessary detail regarding its chemical structure, mechanism of action, and the comprehensive experimental validation required for a scientific whitepaper.

Therefore, this document will provide a foundational understanding of melanogenesis and the established mechanisms of tyrosinase inhibition, which would be the context in which a compound like "this compound" would be evaluated. This guide is intended for researchers, scientists, and drug development professionals.

The Core Principles of Melanogenesis

Melanogenesis is the complex physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color in humans. This process occurs within specialized organelles called melanosomes, located inside melanocytes. The primary function of melanin is to protect the skin from the damaging effects of ultraviolet (UV) radiation. However, the overproduction or abnormal distribution of melanin can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.

The key enzyme orchestrating melanogenesis is tyrosinase , a copper-containing monooxygenase.[1] Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Following these enzymatic steps, a series of spontaneous and enzyme-catalyzed reactions lead to the formation of two main types of melanin: black/brown eumelanin and red/yellow pheomelanin.

Signaling Pathways Regulating Melanogenesis

The regulation of melanogenesis is a complex interplay of various signaling pathways, primarily initiated by external stimuli such as UV radiation. The most well-characterized pathway involves the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This interaction triggers a cascade of intracellular events, as illustrated in the diagram below.

As depicted, the binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to increased melanin synthesis.

Mechanisms of Tyrosinase Inhibition

The central role of tyrosinase in melanogenesis makes it a prime target for the development of skin-lightening agents. Tyrosinase inhibitors can be broadly categorized based on their mechanism of action.

Table 1: Mechanisms of Tyrosinase Inhibition

| Mechanism of Action | Description |

| Competitive Inhibition | Inhibitors structurally similar to the substrate (L-tyrosine or L-DOPA) bind to the active site of tyrosinase, preventing the natural substrate from binding. |

| Non-competitive Inhibition | Inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic activity. |

| Uncompetitive Inhibition | Inhibitors bind only to the enzyme-substrate complex, preventing the formation of the product. |

| Mixed Inhibition | Inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity. |

| Copper Chelation | Inhibitors chelate the copper ions in the active site of tyrosinase, which are essential for its enzymatic activity. |

| Suicide Substrates | Inhibitors are converted by tyrosinase into a reactive product that irreversibly inactivates the enzyme. |

Experimental Protocols for Evaluating Tyrosinase Inhibitors

The evaluation of a potential tyrosinase inhibitor like "this compound" would involve a series of in vitro and cell-based assays to determine its efficacy and mechanism of action.

Mushroom Tyrosinase Activity Assay (In Vitro)

This is a widely used preliminary screening assay due to the commercial availability and high activity of mushroom tyrosinase.

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase. The formation of dopachrome results in a color change that can be quantified spectrophotometrically.

Protocol:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

In a 96-well plate, add phosphate buffer (pH 6.8), the test compound at various concentrations, and a solution of mushroom tyrosinase.

-

Incubate the mixture for a predefined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding a solution of L-DOPA.

-

Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

-

Kojic acid is typically used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined.

Melanin Content Assay (Cell-based)

This assay assesses the effect of a compound on melanin production in a cellular context, typically using B16F10 melanoma cells.

Principle: B16F10 cells are stimulated to produce melanin. The cells are then lysed, and the melanin content is quantified.

Protocol:

-

Seed B16F10 melanoma cells in a culture plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations in the presence of a melanogenesis stimulator (e.g., α-MSH).

-

After an incubation period (e.g., 48-72 hours), wash the cells with PBS and lyse them with a sodium hydroxide solution.

-

Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.

-

Normalize the melanin content to the total protein concentration of each sample.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity within cultured cells.

Principle: Cell lysates are prepared, and the tyrosinase activity is measured using L-DOPA as a substrate.

Protocol:

-

Culture and treat B16F10 cells with the test compound as described in the melanin content assay.

-

Lyse the cells using a lysis buffer containing a non-ionic detergent.

-

Incubate the cell lysate with L-DOPA.

-

Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

-

Normalize the tyrosinase activity to the total protein concentration.

Conclusion

While the specific compound "this compound" remains uncharacterized in the public scientific domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel tyrosinase inhibitor. The inhibition of tyrosinase is a well-established strategy for the management of hyperpigmentation. A thorough understanding of the melanogenesis signaling pathways and the availability of validated experimental protocols are crucial for the discovery and development of new, safe, and effective skin-lightening agents. Future research that fully characterizes novel compounds, including their quantitative inhibitory effects and detailed mechanisms of action, will be essential for advancing the field of dermatology and cosmetic science.

References

Tyrosinase-IN-8: A Technical Guide to a Potent Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-8 has emerged as a highly potent inhibitor of human tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, mechanism of action, and effects on cellular melanogenesis. Detailed experimental protocols for key assays are provided to enable researchers to effectively evaluate and utilize this compound in their studies. Furthermore, this guide presents signaling pathways and experimental workflows relevant to the study of tyrosinase inhibitors, visualized through clear and concise diagrams. The quantitative data presented herein is compiled from the primary literature to facilitate a comprehensive understanding of the inhibitory profile of this compound.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The enzymatic process involves the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[1]

This compound: A Potent Resorcinol-Based Inhibitor

This compound, also identified as compound 23 in the work by Roulier et al. (2023), is a resorcinol-based hemiindigoid derivative that has demonstrated significant inhibitory activity against human tyrosinase.[2][3]

Chemical Structure

Systematic Name: (Z)-5-(2,4-dihydroxybenzylidene)-4-hydroxy-2,3-dihydro-1H-inden-1-one

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified through both enzymatic and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (hsTYR) | 1.6 µM | Purified human tyrosinase | [4] |

| IC50 (Melanogenesis) | 29 µM | MNT-1 human melanoma cells | [4] |

| CC50 (Cytotoxicity) | 91 µM | MNT-1 human melanoma cells | [4] |

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Human Tyrosinase (hsTYR) Inhibition Assay

This protocol is adapted from the methods described for the characterization of resorcinol-based tyrosinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human tyrosinase.

Materials:

-

Purified human tyrosinase (hsTYR)

-

L-DOPA (substrate)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the following to each well:

-

Sodium phosphate buffer

-

This compound solution (or DMSO for control)

-

hsTYR enzyme solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a defined period (e.g., 15-30 minutes) using a microplate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

-

The percent inhibition is calculated using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Melanogenesis Assay in MNT-1 Cells

This protocol describes the measurement of melanin content in a human melanoma cell line.

Objective: To determine the effect of this compound on melanin production in MNT-1 cells.

Materials:

-

MNT-1 human melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

1 N NaOH

-

96-well plate

-

Microplate reader

Procedure:

-

Seed MNT-1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified period (e.g., 72-96 hours).

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells by adding 1 N NaOH to each well and incubate at a raised temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.

-

To normalize for cell number, a parallel plate can be set up and a cell viability assay (e.g., MTT assay) can be performed.

-

The melanin content is expressed as a percentage of the vehicle-treated control.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound.

Objective: To determine the cytotoxic concentration (CC50) of this compound in MNT-1 cells.

Materials:

-

MNT-1 human melanoma cells

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed MNT-1 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for the same duration as the melanogenesis assay.

-

After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

-

The CC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Mechanism of Action and Signaling Pathways

While the specific kinetic analysis for this compound is not yet publicly available, many resorcinol-based inhibitors act as competitive or mixed-type inhibitors of tyrosinase. They are thought to chelate the copper ions in the active site of the enzyme, thereby preventing substrate binding.

The inhibition of tyrosinase activity directly impacts the melanogenesis signaling pathway. A simplified representation of this pathway and the point of inhibition is depicted below.

Caption: Simplified melanogenesis signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of tyrosinase inhibitors like this compound.

Caption: A general experimental workflow for the discovery and characterization of tyrosinase inhibitors.

Conclusion

This compound is a potent, low-micromolar inhibitor of human tyrosinase with demonstrated activity in cellular models of melanogenesis. Its resorcinol-based structure represents a promising scaffold for the development of novel depigmenting agents. The detailed protocols and workflows provided in this guide are intended to facilitate further research into the mechanism and potential applications of this compound and other related compounds in the fields of dermatology and cosmetology. Further studies are warranted to fully elucidate its kinetic mechanism of inhibition and to evaluate its efficacy and safety in more complex models.

References

Tyrosinase-IN-8: A Technical Guide for Melanoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-IN-8, also identified as compound 23 in the work by Roulier et al., is a potent, resorcinol-based hemiindigoid inhibitor of human tyrosinase.[1] This technical guide provides an in-depth overview of its core applications in melanoma research, including its mechanism of action, quantitative data, and detailed experimental protocols. The information compiled herein is intended to equip researchers with the necessary details to effectively utilize this compound as a tool in the study and potential therapeutic targeting of melanoma.

Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin.[1][2] In melanoma, the dysregulation of this pathway is a common feature.[3] Consequently, the inhibition of tyrosinase presents a promising strategy for melanoma therapy. This compound has emerged as a significant compound for this purpose due to its potent inhibitory effects on human tyrosinase.[1]

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and cytotoxicity.

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| IC₅₀ (Tyrosinase Inhibition) | 1.6 µM | Human Tyrosinase | [1] |

| IC₅₀ (Cytotoxicity) | 29 µM | MNT-1 Human Melanoma Cells | [1] |

| CC₅₀ (Cytotoxicity) | 91 µM | MNT-1 Human Melanoma Cells | [1] |

Table 1: In Vitro Activity and Cytotoxicity of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] By binding to the active site of tyrosinase, it blocks the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby inhibiting melanin production.[2]

Resorcinol-based inhibitors, such as this compound, are known to modulate key signaling pathways involved in melanogenesis. While the specific signaling cascade for this compound is detailed in the primary literature, related resorcinol compounds have been shown to suppress cAMP signaling and activate the p38 MAPK pathway.[4][5][6] The inhibition of the cAMP pathway leads to the downregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase.[4][5] Activation of the p38 MAPK pathway can also contribute to the suppression of melanogenesis.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and those described in the primary literature for this compound.

Synthesis of this compound (Compound 23)

The synthesis of this compound and its analogues is detailed in the study by Roulier et al. and generally involves the condensation of a resorcinol-based scaffold with a hemiindigoid moiety. For the specific multi-step synthesis protocol, including reactants, reaction conditions, and purification methods, direct consultation of the primary publication is recommended.

Cell Culture of MNT-1 Human Melanoma Cells

MNT-1 cells, a human melanoma cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded at a density of 2 x 10⁵ cells per well in 6-well plates and allowed to adhere for 24 hours before treatment.

Tyrosinase Inhibition Assay (in cell lysate)

-

Cell Lysate Preparation: MNT-1 cells are cultured to approximately 80% confluency. The cells are harvested, washed with phosphate-buffered saline (PBS), and lysed in a suitable buffer (e.g., PBS containing 1% Triton X-100 and protease inhibitors). The lysate is centrifuged to pellet cell debris, and the supernatant containing the tyrosinase enzyme is collected. Protein concentration is determined using a standard method like the Bradford assay.

-

Inhibition Assay: The assay is performed in a 96-well plate. Each well contains the cell lysate (standardized by protein concentration), L-DOPA (as the substrate), and varying concentrations of this compound or a vehicle control, in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Measurement: The formation of dopachrome is measured spectrophotometrically at 475 nm in a kinetic mode for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates of the inhibitor-treated wells to the vehicle control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Melanin Content Assay

-

Cell Treatment: MNT-1 cells are seeded in 6-well plates and treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

Cell Lysis: After treatment, the cells are washed with PBS and lysed in 1N NaOH at an elevated temperature (e.g., 80°C for 1 hour).

-

Measurement: The melanin content in the lysate is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

Normalization: The melanin content is normalized to the total protein concentration of the cell lysate from a parallel well to account for any differences in cell number.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding and Treatment: MNT-1 cells are seeded in a 96-well plate at an appropriate density. After 24 hours, the cells are treated with a range of concentrations of this compound for a duration that corresponds to the other cellular assays (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC₅₀ (inhibitory concentration) or CC₅₀ (cytotoxic concentration) is calculated from the dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of tyrosinase in melanoma. Its high potency and well-characterized in vitro activities make it a suitable compound for studying the molecular mechanisms of melanogenesis and for the preclinical evaluation of tyrosinase inhibition as a therapeutic strategy for melanoma. The experimental protocols provided in this guide offer a foundation for researchers to incorporate this compound into their studies. For novel applications and further detailed methodologies, consulting the primary scientific literature is highly recommended.

References

Tyrosinase-IN-8: A Technical Guide on its Inhibitory Effect on Melanin Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tyrosinase-IN-8, a potent inhibitor of the tyrosinase enzyme, and its consequential effects on melanin production. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatology. It consolidates the currently available data on this compound's inhibitory activity, cytotoxicity, and the experimental methodologies used for its evaluation. The guide also visualizes the established melanin synthesis pathway and a general experimental workflow for assessing tyrosinase inhibitors. While direct studies on the specific signaling pathways modulated by this compound are not yet available, this guide serves as a foundational resource for further investigation into its mechanism of action and potential therapeutic applications.

Introduction to Tyrosinase and Melanogenesis

Melanin is the primary pigment responsible for coloration in human skin, hair, and eyes, and it provides crucial protection against ultraviolet (UV) radiation.[1] The biosynthesis of melanin, a process known as melanogenesis, occurs within specialized organelles called melanosomes located in melanocytes.[1] The key enzyme regulating this pathway is tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase. Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black-brown eumelanin or yellow-red pheomelanin.

Given its critical role, tyrosinase has become a major target for the development of inhibitors aimed at treating hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1] this compound has emerged as a potent synthetic inhibitor of this enzyme.

This compound: Quantitative Data

This compound, also identified as compound 23 in some literature, is a resorcinol-based hemiindigoid derivative.[2] The following tables summarize the key quantitative data regarding its inhibitory and cytotoxic effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC50 (µM) | Source |

| Tyrosinase | Enzyme Activity Assay | 1.6 | [2] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Source |

| MNT-1 (Human Melanoma) | Cell Viability Assay | 29 | 91 | [2] |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

While the precise, detailed protocols from the primary study on this compound are not publicly available, this section provides representative methodologies for key assays based on established practices for evaluating tyrosinase inhibitors in a research setting.

Cellular Tyrosinase Activity Assay

This assay measures the ability of a compound to inhibit tyrosinase activity within a cellular context.

Cell Line: MNT-1 (human melanoma cells)

Principle: This assay quantifies the enzymatic activity of tyrosinase in cell lysates by measuring the rate of L-DOPA oxidation to dopachrome, which has a characteristic absorbance at 475 nm.

Materials:

-

MNT-1 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)

-

L-DOPA solution (10 mM in assay buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed MNT-1 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24-72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

-

Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein lysate from each treatment group. Initiate the reaction by adding L-DOPA solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) at 37°C using a microplate reader.

-

Data Analysis: Calculate the rate of dopachrome formation (change in absorbance over time). Express the tyrosinase activity in treated cells as a percentage of the activity in untreated control cells.

Melanin Content Assay

This assay quantifies the total melanin content in cells following treatment with an inhibitor.

Cell Line: MNT-1 (human melanoma cells)

Principle: Melanin pigment is solubilized from cell pellets using a strong base, and the amount of melanin is quantified by measuring its absorbance at 405 nm.

Materials:

-

MNT-1 cells

-

Cell culture medium

-

PBS

-

1 N NaOH with 10% DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture and treat MNT-1 cells with this compound as described in the tyrosinase activity assay.

-

Cell Harvesting: After treatment, wash the cells with PBS and harvest them by trypsinization or scraping.

-

Cell Pellet Formation: Centrifuge the cell suspension to obtain a cell pellet.

-

Melanin Solubilization: Discard the supernatant and dissolve the cell pellet in 1 N NaOH with 10% DMSO by heating at a specific temperature (e.g., 80°C) for a defined time (e.g., 1 hour).

-

Absorbance Measurement: Transfer the solubilized melanin solution to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The melanin content is directly proportional to the absorbance reading. Normalize the melanin content to the total protein content or cell number to account for any effects on cell proliferation. Express the results as a percentage of the melanin content in untreated control cells.

Visualizations: Pathways and Workflows

Melanin Synthesis Pathway

The following diagram illustrates the core steps of melanogenesis, highlighting the central role of tyrosinase.

Caption: The melanin synthesis pathway, indicating the two key enzymatic steps catalyzed by tyrosinase.

Experimental Workflow for Tyrosinase Inhibitor Evaluation

This diagram outlines a typical workflow for screening and characterizing a potential tyrosinase inhibitor like this compound.

Caption: A generalized experimental workflow for the evaluation of tyrosinase inhibitors.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the tyrosinase enzyme.[2] As a resorcinol-based compound, it likely interacts with the dicopper active site of tyrosinase, thereby preventing the binding and conversion of its natural substrate, L-tyrosine.

Currently, there is no published research detailing the specific effects of this compound on the upstream signaling pathways that regulate melanogenesis. The core regulatory pathway for melanin synthesis involves the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanocyte development and differentiation. MITF controls the expression of key melanogenic enzymes, including tyrosinase. The activation of MITF is influenced by various signaling cascades, such as the cyclic AMP (cAMP) pathway, which is stimulated by alpha-melanocyte-stimulating hormone (α-MSH).

Future research should aim to elucidate whether this compound has any off-target effects on these signaling pathways. Investigating its impact on MITF expression and the phosphorylation status of key signaling proteins like CREB (cAMP response element-binding protein) would provide a more complete understanding of its biological activity.

Conclusion and Future Directions

This compound is a potent, low-micromolar inhibitor of the tyrosinase enzyme, demonstrating clear efficacy in in vitro enzymatic assays. Cellular assays confirm its ability to reduce melanin content, albeit with associated cytotoxicity at higher concentrations. This technical guide has summarized the available quantitative data and provided representative experimental protocols for its further study.

The primary focus of future research should be to:

-

Elucidate the detailed mechanism of inhibition: Kinetic studies are needed to determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor of tyrosinase.

-

Investigate effects on signaling pathways: A thorough analysis of its impact on the MITF and other relevant signaling cascades is crucial to identify any potential off-target effects and to fully understand its mode of action.

-

In vivo studies: Evaluation in animal models of hyperpigmentation is necessary to assess its efficacy and safety in a more complex biological system.

-

Structure-Activity Relationship (SAR) studies: Further chemical modifications of the this compound scaffold could lead to the development of analogs with improved potency and a more favorable safety profile.

References

Understanding Tyrosinase Inhibition: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a key enzyme in melanin biosynthesis, is a significant target for the development of inhibitors aimed at treating hyperpigmentation disorders and for applications in the cosmetics industry. Understanding the binding affinity of these inhibitors is paramount for developing effective and specific therapeutic agents. This technical guide provides an in-depth overview of the core principles and methodologies used to characterize the interaction between inhibitors and tyrosinase. It details crucial signaling pathways, presents quantitative binding data for known inhibitors, and offers comprehensive experimental protocols for key assays.

Introduction to Tyrosinase

Tyrosinase is a copper-containing metalloenzyme that catalyzes the initial and rate-limiting steps in the biochemical pathway of melanin production, known as melanogenesis.[1][2][3][4] Its primary functions involve the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][5] Given its central role in pigmentation, inhibitors of tyrosinase are of great interest for the treatment of skin hyperpigmentation conditions such as melasma and age spots, as well as for their use as skin-whitening agents in cosmetics.[3][6]

Signaling Pathways Involving Tyrosinase

The expression and activity of tyrosinase are regulated by several signaling pathways, primarily in response to stimuli such as ultraviolet (UV) radiation. A key pathway involves the activation of the melanocortin 1 receptor (MC1R) by the α-melanocyte-stimulating hormone (α-MSH). This interaction elevates intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), leading to the increased expression of the microphthalmia-associated transcription factor (MITF). MITF is a master regulator that directly upregulates the transcription of the tyrosinase gene (TYR), as well as other genes involved in melanin synthesis.[1][7][8]

Another significant pathway is the stem cell factor (SCF)-KIT receptor tyrosine kinase pathway, which also contributes to the activation of MITF and subsequent melanogenesis.[7] Understanding these pathways is crucial for identifying potential targets that can modulate tyrosinase activity indirectly.

Quantitative Analysis of Tyrosinase Inhibitor Binding Affinity

The efficacy of a tyrosinase inhibitor is quantitatively described by its binding affinity for the enzyme. This is often expressed as the dissociation constant (KD), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity and, generally, a more potent inhibitor. The following table summarizes the binding affinities of several known tyrosinase inhibitors.

| Compound | Source Organism of Tyrosinase | Method | Binding Affinity | Reference |

| Pyrogallol | Mushroom | SPR | KD = 7.981 x 10-6 M | [9] |

| Catechol | Mushroom | SPR | KD = 1.557 x 10-5 M | [9] |

| Tannic Acid | Mushroom | SPR | KD = 1.213 x 10-4 M | [9] |

| Phloroglucinol | Mushroom | SPR | KD = 7.136 x 10-5 M | [9] |

| Hydroquinone | Human | SPR | KD = 2.433 x 10-7 M | [10] |

| Crocin | Human | SPR | KD = 5.60 x 10-5 M | [10] |

| Tannic Acid | Human | SPR | KD = 6.45 x 10-5 M | [10] |

| Pyrogallol | Human | SPR | KD = 1.34 x 10-5 M | [10] |

| Rhodanine-3-propionic acid | Mushroom | In vitro assay | IC50 = 0.7349 mM | [11] |

| Lodoxamide | Mushroom | In vitro assay | IC50 > Arbutin | [11] |

| Cytidine 5'-(dihydrogen phosphate) | Mushroom | In vitro assay | IC50 > Arbutin | [11] |

| Arbutin | Mushroom | In vitro assay | IC50 = 38.37 mM | [11] |

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity requires robust experimental techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free methods commonly employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip.

Experimental Workflow:

-

Immobilization of Tyrosinase:

-

Activate the sensor chip surface (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified tyrosinase over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the inhibitor (analyte) over the immobilized tyrosinase surface.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

-

Regenerate the sensor surface between inhibitor injections using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound inhibitor.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (KD) as the ratio of kd to ka.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of purified tyrosinase in a suitable buffer and place it in the sample cell of the calorimeter.

-

Prepare a solution of the inhibitor at a higher concentration in the same buffer and load it into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the inhibitor solution into the tyrosinase solution while maintaining a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to tyrosinase.

-

Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

-

It is important to note that for tyrosinase, the enzymatic reaction itself can produce heat, which may interfere with the measurement of binding thermodynamics.[12] Careful experimental design and control experiments are therefore essential.

Conclusion

The development of potent and specific tyrosinase inhibitors relies on a thorough understanding of their binding affinity and mechanism of action. This guide has outlined the key signaling pathways that regulate tyrosinase, provided a comparative table of binding affinities for known inhibitors, and detailed the experimental protocols for SPR and ITC, two of the most powerful techniques for characterizing these interactions. By employing these methodologies, researchers can accelerate the discovery and optimization of novel tyrosinase inhibitors for therapeutic and cosmetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. glpbio.com [glpbio.com]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biofor.co.il [biofor.co.il]

- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening of inhibitors for mushroom tyrosinase using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of small molecules with human tyrosinase: A surface plasmon resonance and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cytotoxicity of Tyrosinase-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-8, a resorcinol-based hemiindigoid derivative, has been identified as a potent inhibitor of human tyrosinase, the key enzyme in melanin biosynthesis. While its primary application is in the realm of hyperpigmentation disorders, understanding its cytotoxic profile is paramount for comprehensive safety and efficacy assessments. This technical guide provides an in-depth analysis of the cytotoxicity of this compound, presenting available quantitative data, detailed experimental protocols for its assessment, and a hypothesized signaling pathway for its cytotoxic mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of tyrosinase inhibitors.

Introduction

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis. Its dysregulation is implicated in various skin hyperpigmentation conditions and melanoma. Consequently, the development of tyrosinase inhibitors is an active area of research in both cosmetics and oncology. This compound has emerged as a promising candidate due to its potent inhibitory activity against human tyrosinase.[1] However, a thorough characterization of its effects on cell viability is crucial. This guide focuses on the cytotoxic properties of this compound, providing a consolidated overview of the current knowledge.

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative effects of this compound have been evaluated in the human melanoma cell line MNT-1. The following table summarizes the key quantitative data obtained from these studies.[1]

| Parameter | Cell Line | Value | Description | Reference |

| IC50 | MNT-1 | 29 µM | Concentration causing 50% inhibition of cell growth. | [1] |

| CC50 | MNT-1 | 91 µM | Concentration causing 50% cytotoxicity. | [1] |

| IC50 (Tyrosinase Inhibition) | - | 1.6 µM | Concentration causing 50% inhibition of tyrosinase activity. | [1] |

Note: The data indicates that while this compound is a potent inhibitor of the tyrosinase enzyme, its cytotoxicity is observed at higher concentrations, suggesting a window for therapeutic or cosmetic applications with minimal impact on cell viability.[1]

Experimental Protocols

A detailed understanding of the methodologies used to assess cytotoxicity is essential for the replication and validation of experimental findings. Below is a representative protocol for determining the cytotoxicity of this compound in a human melanoma cell line, such as MNT-1, using the MTT assay.

Cell Culture and Maintenance

-

Cell Line: MNT-1 (human melanoma cell line)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

MTT Cytotoxicity Assay Workflow